Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate
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Description
Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate, also known as this compound, is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 376.851. The purity is usually 95%.
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Mechanism of Action
Target of Action
Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate is an intermediate in the synthesis of the anti-inflammatory drug Carprofen . The primary targets of this compound are likely similar to those of Carprofen, which are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The compound likely interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the biosynthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are responsible for mediating inflammation and pain .
Pharmacokinetics
Carprofen has a half-life of 10 to 12 hours and has shown no fecal blood loss . It is effective for acute and chronic pain while being unique in causing no gastrointestinal effects .
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the levels of prostaglandins due to the inhibition of the COX enzymes. This would result in a decrease in inflammation and pain .
Properties
IUPAC Name |
diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h6-11,22H,4-5H2,1-3H3/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWSZWDBRMAJJJ-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661921 |
Source
|
Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189473-03-7 |
Source
|
Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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